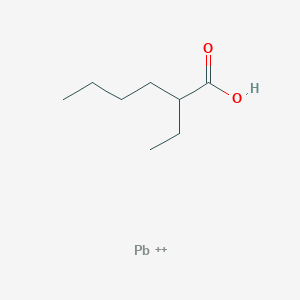

2-Ethylhexanoic acid, lead salt

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

16996-40-0 |

|---|---|

Molecular Formula |

C8H16O2Pb |

Molecular Weight |

351 g/mol |

IUPAC Name |

2-ethylhexanoic acid;lead(2+) |

InChI |

InChI=1S/C8H16O2.Pb/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

InChI Key |

ONQAUOMFCUFPBJ-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)O.[Pb+2] |

Canonical SMILES |

CCCCC(CC)C(=O)O.[Pb] |

Other CAS No. |

16996-40-0 |

physical_description |

Liquid |

Pictograms |

Flammable; Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Lead(II) 2-Ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lead(II) 2-ethylhexanoate, a compound of interest in various industrial applications. While not a pharmaceutical agent, understanding its synthesis and, more importantly, its toxicological profile is crucial for drug development professionals due to the potential for lead contamination and the need to understand the mechanisms of heavy metal toxicity. This document details synthetic methodologies, presents quantitative data in a structured format, and illustrates the key toxicological pathways associated with lead compounds.

Physicochemical Properties of Lead(II) 2-Ethylhexanoate

Lead(II) 2-ethylhexanoate is a lead salt of 2-ethylhexanoic acid. It is a viscous, yellowish liquid that is insoluble in water but soluble in organic solvents like toluene and turpentine.[1][2] Its lipophilic nature, conferred by the 2-ethylhexanoate ligands, makes it suitable for applications requiring solubility in non-polar media.

| Property | Value | References |

| CAS Number | 301-08-6 | [2][3][4] |

| Molecular Formula | C₁₆H₃₀O₄Pb | [3][5] |

| Molecular Weight | 493.61 g/mol | [5] |

| Appearance | Colorless to light brown viscous liquid | [3] |

| Density | 1.56 g/cm³ | [2] |

| Flash Point | 162 °C | [2] |

| Water Solubility | Insoluble | [2] |

Synthesis of Lead(II) 2-Ethylhexanoate

The synthesis of lead(II) 2-ethylhexanoate can be achieved through several routes, primarily involving the reaction of a lead source with 2-ethylhexanoic acid. The most common methods include ligand exchange reactions and electrochemical synthesis.

Ligand Exchange Reaction

Ligand exchange is a straightforward method for the preparation of metal carboxylates.[6] This typically involves the reaction of a lead salt or oxide with 2-ethylhexanoic acid, often with the removal of a byproduct to drive the reaction to completion.

2.1.1. From Lead(II) Oxide

This method involves the direct reaction of lead(II) oxide with 2-ethylhexanoic acid. The water produced during the reaction is typically removed by azeotropic distillation with a suitable solvent like toluene.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add lead(II) oxide (1 molar equivalent) and toluene.

-

Addition of Acid: While stirring, add 2-ethylhexanoic acid (2.1 molar equivalents) to the suspension.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

-

Workup: After cooling the reaction mixture to room temperature, filter it to remove any unreacted lead(II) oxide.

-

Purification: Remove the toluene from the filtrate under reduced pressure. The resulting crude lead(II) 2-ethylhexanoate can be further purified by vacuum distillation.

2.1.2. From Lead(II) Acetate

Alternatively, lead(II) acetate can be used as the lead source. In this case, the byproduct is acetic acid, which can be removed by distillation.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a distillation apparatus and a magnetic stirrer, dissolve lead(II) acetate (1 molar equivalent) in a minimal amount of a suitable solvent (e.g., toluene).

-

Addition of Acid: Add 2-ethylhexanoic acid (2.1 molar equivalents) to the solution.

-

Reaction: Heat the mixture to facilitate the reaction and distill off the acetic acid that is formed. The progress of the reaction can be monitored by the amount of acetic acid collected.

-

Workup: Once the reaction is complete, cool the mixture.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Electrochemical Synthesis

An alternative and high-yield method for synthesizing lead(II) 2-ethylhexanoate is through an electrochemical process. This method utilizes a lead anode which is consumed during the reaction.[7]

Experimental Protocol (based on US Patent 6,033,551 A): [7]

-

Electrolyzer Setup: An electrolyzer with an anode and a cathode compartment separated by an ion-exchange membrane is used. A lead plate serves as the anode, and a graphite rod can be used as the cathode.

-

Electrolyte Preparation:

-

Anolyte: A mixture of 2-ethylhexanoic acid (e.g., 5 ml), lead 2-ethylhexanoate (e.g., 0.5 g as a supporting electrolyte), and methanol (e.g., 95 ml) is placed in the anode compartment.

-

Catholyte: A mixture of 2-ethylhexanoic acid (e.g., 5 ml), a conductive additive like potassium 2-ethylhexanoate (e.g., 0.5 g), and methanol (e.g., 25 ml) is placed in the cathode compartment.

-

-

Electrolysis: The electrolysis is carried out at a controlled temperature (e.g., 50-55 °C) and current. The lead anode dissolves, forming lead(II) ions which then react with the 2-ethylhexanoate anions.

-

Workup and Purification: After the electrolysis, the catholyte is filtered, and the methanol is removed under vacuum. The resulting product is then dried under vacuum at an elevated temperature (e.g., 50-60 °C) to yield the final product.

Quantitative Data from Synthesis

The following table summarizes the reported yields for the electrochemical synthesis of lead(II) 2-ethylhexanoate under slightly varied conditions as described in US Patent 6,033,551 A.[7]

| Example | Initial Catholyte 2-Ethylhexanoic Acid (ml) | Product Yield (g) | Efficiency (%) |

| 1 | 5 | 2.9 | 75.1 |

| 2 | 7.5 | 3.3 | 85.49 |

| 3 | 10 | 3.1 | 80.31 |

Toxicological Pathways of Lead

For drug development professionals, the primary relevance of lead compounds lies in their toxicology. The toxicity of lead(II) 2-ethylhexanoate is primarily attributed to the lead(II) ion. The major mechanisms of lead toxicity are ionic mimicry and the induction of oxidative stress.[1][8][9]

Ionic Mimicry

Lead(II) ions can mimic other divalent cations, most notably calcium (Ca²⁺) and zinc (Zn²⁺), due to their similar charge and ionic radius. This allows lead to interfere with a multitude of cellular processes that are regulated by these essential ions.

Caption: Ionic mimicry as a mechanism of lead toxicity.

Induction of Oxidative Stress

Lead is known to induce oxidative stress by generating reactive oxygen species (ROS) and depleting the cellular antioxidant defense systems.[8][10] This leads to widespread damage to cellular components.

Caption: Pathway of lead-induced oxidative stress and cellular damage.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a general workflow for the synthesis and characterization of lead(II) 2-ethylhexanoate.

Caption: General experimental workflow for the synthesis and characterization of lead(II) 2-ethylhexanoate.

Conclusion

This technical guide has provided a detailed overview of the synthesis of lead(II) 2-ethylhexanoate, presenting both chemical and electrochemical methods with associated experimental protocols and quantitative data. For the intended audience of researchers, scientists, and drug development professionals, a critical takeaway is the understanding of the toxicological pathways of lead. The ability of lead to mimic essential divalent cations and induce severe oxidative stress underscores the importance of avoiding lead contamination in pharmaceutical manufacturing and highlights the molecular mechanisms that should be considered when evaluating heavy metal toxicity in drug safety assessments.

References

- 1. Lead Toxicity: Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 2. chembk.com [chembk.com]

- 3. strem.com [strem.com]

- 4. islandpyrochemical.com [islandpyrochemical.com]

- 5. Hexanoic acid, 2-ethyl-, lead(2+) salt (2:1) | C16H30O4Pb | CID 160451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US6033551A - Synthesis of metal 2-ethylhexanoates - Google Patents [patents.google.com]

- 8. Toxicity of lead: A review with recent updates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. gsconlinepress.com [gsconlinepress.com]

An In-depth Technical Guide on the Discovery and History of 2-Ethylhexanoic Acid, Lead Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of 2-ethylhexanoic acid, lead salt, also known as lead 2-ethylhexanoate or lead octoate. This organometallic compound has played a significant, albeit now controversial, role in the coatings industry as a highly effective paint drier or siccative. Its history is intertwined with the advancement of industrial organic chemistry, particularly the development of the oxo process, which made its precursor, 2-ethylhexanoic acid, commercially viable. This document details the scientific milestones, key industrial players, and the evolution of its synthesis and applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant chemical pathways.

Introduction: The Genesis of Metallic Driers

The practice of using metal compounds to accelerate the drying of oleoresinous paints has roots stretching back centuries. Early artists and artisans discovered that the addition of certain metal oxides and salts, notably those of lead and manganese, dramatically reduced the time required for oil-based paints to form a hard, durable film.[1][2] These early siccatives were often crude preparations of metal oxides cooked into the oil.

The 19th century witnessed a more systematic approach to the formulation of paint driers, with lead compounds gaining prominence due to their low cost and high efficacy.[2] However, the turn of the 20th century marked a significant shift with the introduction of oil-soluble metal carboxylates. The first of these to be widely adopted were metal naphthenates, derived from naphthenic acids isolated from petroleum.[3] While effective, the variable composition of naphthenic acids led to inconsistencies in performance. This set the stage for the development of driers based on synthetic carboxylic acids, which offered superior purity, consistency, and lower odor. Among these, 2-ethylhexanoic acid emerged as a key building block.

The Dawn of Synthetic Carboxylic Acids: The Oxo Process

The commercial viability of 2-ethylhexanoic acid, and consequently its lead salt, is inextricably linked to the invention of the oxo synthesis or hydroformylation process by German chemist Otto Roelen at Ruhrchemie in 1938.[1][4] This groundbreaking process allowed for the large-scale, cost-effective production of aldehydes from olefins by the addition of carbon monoxide and hydrogen.

The synthesis of 2-ethylhexanoic acid typically begins with propylene, a readily available petrochemical feedstock. Through a series of industrial processes rooted in the oxo reaction, propylene is converted to n-butyraldehyde. This aldehyde then undergoes an aldol condensation followed by hydrogenation and subsequent oxidation to yield 2-ethylhexanoic acid.[5]

The rise of the petrochemical industry in the mid-20th century, with companies like Union Carbide at the forefront of ethylene and propylene production, ensured a steady and affordable supply of the precursors necessary for 2-ethylhexanoic acid manufacture.[6] This availability was a critical factor in the transition from naphthenate-based driers to those based on synthetic acids like 2-ethylhexanoic acid (often referred to as octoates).

Emergence and Industrial Adoption of Lead 2-Ethylhexanoate

While a precise date for the "discovery" of this compound as a distinct chemical entity is not clearly documented in readily available historical records, its development as a commercial product logically followed the availability of its constituent acid. The transition from lead naphthenates to lead octoates occurred as chemical manufacturers sought to improve the quality and consistency of their paint driers.

The advantages of 2-ethylhexanoate-based driers over their naphthenate predecessors were significant:

-

Purity and Consistency: Synthetic production ensured a uniform product, leading to more predictable drying performance.

-

Lighter Color: Lead octoate solutions are generally lighter in color than lead naphthenates, which is advantageous in the formulation of white and pastel paints.

-

Lower Odor: The synthetic acid has a less pronounced odor compared to the complex mixture of acids in petroleum-derived naphthenic acid.

These benefits drove the adoption of lead 2-ethylhexanoate by paint and coatings manufacturers, and it became a staple "through drier," promoting uniform drying throughout the paint film.[7]

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through several methods. Early industrial production likely involved direct reaction of lead oxides with 2-ethylhexanoic acid. More refined methods, including electrolytic processes, have also been developed and patented.

Synthesis from Lead (II) Oxide

This method represents a straightforward and common approach to preparing metal carboxylates.

Reaction:

PbO + 2 CH₃(CH₂)₃CH(C₂H₅)COOH → Pb(CH₃(CH₂)₃CH(C₂H₅)COO)₂ + H₂O

Protocol:

-

To a reaction vessel equipped with a stirrer, thermometer, and a means for water removal (e.g., a Dean-Stark apparatus), add 2-ethylhexanoic acid and an inert solvent such as xylene or toluene.

-

Begin stirring and heat the mixture to approximately 80-100 °C.

-

Gradually add a stoichiometric amount of lead (II) oxide (litharge) powder to the heated acid solution. The addition should be controlled to manage any exothermic reaction.

-

Increase the temperature to the reflux temperature of the solvent (around 140-150 °C) to drive the reaction to completion and remove the water of reaction azeotropically.

-

The reaction is typically complete when the theoretical amount of water has been collected.

-

The resulting solution of lead 2-ethylhexanoate in the solvent can be filtered to remove any unreacted lead oxide and then used directly or the solvent can be removed under vacuum to yield the neat product.

Electrolytic Synthesis

A more modern and controlled method for producing high-purity lead 2-ethylhexanoate is through an electrolytic process, as described in U.S. Patent 6,033,551.[4]

Protocol Overview:

-

An electrolyzer is used, divided into an anode and a cathode compartment by an anion exchange membrane.

-

The anode is constructed of metallic lead.

-

The anolyte solution consists of 2-ethylhexanoic acid, an aliphatic alcohol (e.g., methanol), and an electroconductive additive, which can be a small amount of pre-made lead 2-ethylhexanoate.

-

The catholyte solution is similarly prepared, often with a potassium salt of 2-ethylhexanoate as the electroconductive additive.

-

An electric current is passed between the anode and cathode.

-

At the anode, the lead metal is oxidized and reacts with the 2-ethylhexanoic acid to form lead 2-ethylhexanoate.

-

The product is then isolated from the anolyte solution.

This method offers high yield and purity, which is particularly important for applications in microelectronics where the compound can be used as a precursor.[4]

Quantitative Data

Historical quantitative data on the production and properties of this compound from its early period of use is scarce in publicly available literature. However, typical properties and formulation data can be summarized as follows:

| Property | Typical Value/Range | Reference/Notes |

| Chemical Formula | C₁₆H₃₀O₄Pb | |

| Molar Mass | 493.61 g/mol | |

| Appearance | Colorless to pale yellow viscous liquid | |

| Lead Content (as metal) | Typically 24-36% in commercial solutions | [7] |

| Solubility | Soluble in nonpolar organic solvents (e.g., mineral spirits) | [5] |

| Typical Use Level in Paint | 0.1 - 0.5% (as metal on resin solids) | Varies depending on paint formulation and desired drying time. |

| Function in Paint | Through Drier (promotes uniform film curing) | [7] |

Signaling Pathways in Paint Drying

The primary role of lead 2-ethylhexanoate as a drier is to catalyze the oxidative cross-linking of drying oils (e.g., linseed oil, alkyd resins). This process transforms the liquid paint into a solid film. The general mechanism involves the formation of free radicals.

Lead, as a "through drier," is believed to promote polymerization and hardening throughout the bulk of the paint film, complementing "surface driers" like cobalt salts which primarily act at the air-paint interface.

Conclusion and Future Outlook

The history of this compound is a story of industrial innovation, driven by the need for improved performance and consistency in coatings. Its development was a direct consequence of major advancements in petrochemical synthesis, most notably the oxo process. For much of the 20th century, it was a vital component in the formulation of durable and fast-drying paints and coatings.

However, the well-documented toxicity of lead has led to a significant decline in its use, with stringent regulations in many parts of the world prohibiting its inclusion in consumer paints. The industry has since shifted towards lead-free alternatives, such as driers based on zirconium, strontium, and other metals.[7] Despite its diminished role, the study of lead 2-ethylhexanoate's history provides valuable insights into the evolution of the chemical and coatings industries and the ongoing quest for safer, more effective materials.

References

- 1. 75 Years of Oxo Synthesis • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Hydroformylation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Ethylhexanoic acid - Wikipedia [en.wikipedia.org]

- 6. Hexanoic acid, 2-ethyl- [webbook.nist.gov]

- 7. echemi.com [echemi.com]

A Technical Review of Lead(II) 2-Ethylhexanoate for Scientific Professionals

Abstract: Lead(II) 2-ethylhexanoate (CAS No. 301-08-6), also known as lead octoate, is an organolead compound with significant industrial applications, primarily as a drier in paints and coatings, a heat stabilizer for PVC, and a catalyst in polymerization reactions.[1][2] Despite its utility, its toxicity, driven by the lead (Pb²⁺) cation, necessitates a thorough understanding of its properties and biological effects. This document provides a comprehensive technical overview of its physicochemical properties, synthesis, toxicological profile, and mechanisms of action, tailored for researchers and drug development professionals.

Physicochemical and Toxicological Properties

Lead(II) 2-ethylhexanoate is a yellowish, viscous liquid that is insoluble in water but soluble in organic solvents.[1][3] Its primary hazard classifications include acute oral and inhalation toxicity, reproductive toxicity, and specific target organ toxicity through repeated exposure.[1][4] The compound is also recognized as a carcinogen and is very toxic to aquatic life with long-lasting effects.[4][5]

Table 1: Physicochemical Properties of Lead(II) 2-Ethylhexanoate

| Property | Value | References |

| CAS Number | 301-08-6 | [1][6] |

| Molecular Formula | C₁₆H₃₀O₄Pb | [1][3] |

| Molecular Weight | 493.61 g/mol | [1][3] |

| Appearance | Colorless to light brown viscous liquid | [1][6][7] |

| Density | 1.56 g/cm³ | [3][8] |

| Flash Point | 162 °C (324 °F) | [3][6] |

| Water Solubility | Insoluble | [1][3][8] |

Table 2: Toxicological Data and Exposure Limits

| Parameter | Classification / Value | References |

| GHS Classification | Acute Toxicity (Oral, Inhalation), Cat. 4; Reproductive Toxicity, Cat. 1A; STOT RE, Cat. 2; Aquatic Hazard (Acute & Chronic), Cat. 1. | [1][4] |

| Hazard Statements | H302, H332, H350, H360, H373, H410 | [4][9] |

| Toxicity Effects | Carcinogenic, Reproductive Toxin, Neurotoxin, Organ Damage (CNS, Blood, Kidney) | [4][5][9] |

| Developmental Toxicity | LOAEL: 100 mg/kg bw/day | [10] |

| OSHA PEL (as Pb) | TWA: 0.05 mg/m³ | [9] |

| ACGIH TLV (as Pb) | TWA: 0.05 mg/m³ | [9] |

Synthesis and Industrial Applications

Lead(II) 2-ethylhexanoate is synthesized through various methods, including the reaction of lead oxides or hydroxides with 2-ethylhexanoic acid, or via electrochemical processes.[11] Its primary applications stem from its catalytic and stabilizing properties.

-

Paint Drier: It acts as a "through drier," promoting uniform oxidation and polymerization of drying oils in paints and coatings, which ensures the film dries throughout its entire thickness.[1][12][13]

-

PVC Stabilizer: In the plastics industry, it serves as a heat stabilizer for PVC, preventing thermal degradation during processing.[1]

-

Catalyst: It is an effective catalyst in the production of polyurethanes and polyester resins.[2][14]

-

Precursor in Materials Science: It is used as a precursor in metal-organic deposition (MOD) processes to create thin films and in the synthesis of intermetallic nanoparticles, such as PtPb.[15][16][17]

A general workflow for its synthesis is outlined below.

Toxicological Mechanisms of Action

The toxicity of lead(II) 2-ethylhexanoate is primarily attributed to the dissociated lead (Pb²⁺) ion. Lead exerts its toxic effects through multiple mechanisms, with oxidative stress and ionic mimicry being central pathways.[19][20][21]

Lead exposure leads to an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense capabilities.[22][23] This occurs via two main pathways: the generation of ROS and the depletion of antioxidant reserves.[20]

-

Inhibition of Antioxidant Enzymes: Lead has a high affinity for sulfhydryl (-SH) groups, which are critical for the function of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[23][24] By inhibiting these enzymes, lead cripples the cell's ability to neutralize ROS.

-

Depletion of Glutathione (GSH): Lead directly binds to glutathione, a crucial intracellular antioxidant, depleting its reserves and leaving the cell vulnerable to oxidative damage.[20]

-

ALA-Induced ROS Generation: Lead inhibits the enzyme δ-aminolevulinic acid dehydratase (ALAD).[19][23] This causes the accumulation of its substrate, δ-aminolevulinic acid (ALA), which can auto-oxidize and generate further ROS.[19]

The resulting oxidative stress causes widespread damage to cellular components, including lipid peroxidation of membranes, protein alteration, and DNA damage, ultimately leading to apoptosis or cell death.[19][25]

Lead is known to mimic divalent cations, particularly calcium (Ca²⁺).[19] This allows it to interfere with numerous calcium-dependent signaling pathways that are critical for neuronal function, such as neurotransmitter release and synaptic transmission.[19] By disrupting these pathways, lead exerts potent neurotoxic effects, which can lead to cognitive deficits, behavioral problems, and neurodegeneration.[20] The central nervous system is a primary target for lead toxicity.[20][24]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are representative methodologies for the synthesis and analysis of lead carboxylates.

This protocol is adapted from a general method for synthesizing lead carboxylates.[18]

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂)

-

2-Ethylhexanoic acid

-

Potassium hydroxide (KOH), 5M aqueous solution

-

Ethanol

-

Deionized water

-

Methanol

-

Acetone

Procedure:

-

Prepare Solution A by dissolving 3.25 mmol of lead(II) nitrate in 20 mL of deionized water.

-

Prepare Solution B by dissolving 3.25 mmol of 2-ethylhexanoic acid in 50 mL of ethanol.

-

Mix Solution A and Solution B in a reaction vessel.

-

Add an equimolar amount (3.25 mmol) of 5M aqueous potassium hydroxide to the mixture.

-

Heat the reaction mixture to 80 °C and maintain for 20 minutes with stirring.

-

Cool the mixture to room temperature to allow the product to precipitate.

-

Filter the precipitate from the solution.

-

Wash the collected residue sequentially with several portions of water, methanol, ethanol, and acetone to remove impurities.

-

Dry the final product. Recrystallization from ethanol can be performed for further purification.[18]

This protocol describes the characterization of lead carboxylates using ¹³C and ²⁰⁷Pb ssNMR.[18]

Instrumentation:

-

Solid-state NMR spectrometer (e.g., operating at 11.75 Tesla)

-

4 mm probe

Procedure:

-

Pack approximately 100 mg of the synthesized lead carboxylate sample into a 4 mm NMR rotor.

-

For ²⁰⁷Pb ssNMR, use solid lead(II) nitrate as a secondary external reference (isotropic chemical shift of -3491 ppm relative to tetramethyllead).

-

Acquire ¹³C ssNMR spectra using cross-polarization (CP) and proton decoupling, with a magic-angle spinning (MAS) speed of 12 kHz.

-

Acquire ²⁰⁷Pb ssNMR spectra under appropriate conditions to resolve the chemical shift anisotropy.

-

Process the acquired data to analyze the coordination geometry and identify different carboxylate chain conformations within the unit cell.[18]

Conclusion

Lead(II) 2-ethylhexanoate is a compound of significant industrial importance, but its use is constrained by the inherent toxicity of lead. For researchers, understanding its physicochemical properties is key to handling it safely, while knowledge of its toxicological pathways—primarily oxidative stress and ionic mimicry—is crucial for developing mitigation strategies and for broader studies into heavy metal toxicology. The provided data and protocols serve as a foundational guide for scientific professionals working with this and related organometallic compounds.

References

- 1. Page loading... [guidechem.com]

- 2. chemelynesppecialities.com [chemelynesppecialities.com]

- 3. chembk.com [chembk.com]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. fishersci.com [fishersci.com]

- 6. strem.com [strem.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. jnfuturechemical.com [jnfuturechemical.com]

- 9. Hexanoic acid, 2-ethyl-, lead(2+) salt (2:1) | C16H30O4Pb | CID 160451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. US6033551A - Synthesis of metal 2-ethylhexanoates - Google Patents [patents.google.com]

- 12. Lead Octoate,Lead Octoate Driers,Lead Octoate Chemical Manufacturers in Punjab,India [targetchem.in]

- 13. Desire Chemicals Pvt. Ltd. [desirechemicals.com]

- 14. nbinno.com [nbinno.com]

- 15. Lead bis(2-ethylhexanoate) CAS#: 301-08-6 [m.chemicalbook.com]

- 16. Cas 301-08-6,Lead bis(2-ethylhexanoate) | lookchem [lookchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Coordination geometry of lead carboxylates – spectroscopic and crystallographic evidence - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT03075C [pubs.rsc.org]

- 19. Pathways – Lead Poisoning [sites.tufts.edu]

- 20. Neurotoxic Effects and Biomarkers of Lead Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Molecular mechanisms of lead toxicity [biotechnologia-journal.org]

- 22. Lead Exposure and Oxidative Stress: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Oxidative Stress in Lead and Cadmium Toxicity and Its Amelioration - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Free Radicals and Oxidative Stress – Lead Poisoning [sites.tufts.edu]

An In-depth Technical Guide to 2-Ethylhexanoic Acid, Lead Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexanoic acid, lead salt, is an organometallic compound with significant industrial applications. It belongs to a class of metal carboxylates that are highly soluble in nonpolar organic solvents, a property that underpins its utility in various processes.[1][2] This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, applications, and toxicological profile, with a focus on providing detailed experimental protocols and clear data presentation for the scientific community.

Chemical Identity and CAS Numbers

The chemical identity of this compound can be nuanced, leading to the use of multiple CAS numbers. The most specific and frequently cited CAS number is 301-08-6 , which corresponds to Lead(II) bis(2-ethylhexanoate) .[2][3][4] This indicates a salt where one lead(II) ion is coordinated with two 2-ethylhexanoate anions.

Another commonly encountered CAS number is 16996-40-0 .[5][6] This number is also used for this compound, but may sometimes refer to a salt with an unspecified or different stoichiometry, or a basic salt.[6] For clarity and specificity, this guide will primarily focus on the well-defined Lead(II) bis(2-ethylhexanoate) (CAS 301-08-6).

| Identifier | Value | Reference |

| Chemical Name | Lead(II) bis(2-ethylhexanoate) | [3][4] |

| Synonyms | Lead 2-ethylhexanoate, Lead octoate | [3][4] |

| Primary CAS Number | 301-08-6 | [2][3][4] |

| Secondary CAS Number | 16996-40-0 | [5][6][7] |

| Molecular Formula | C16H30O4Pb | [3] |

| Molecular Weight | 493.61 g/mol | [3] |

Physicochemical Properties

This compound is typically a viscous liquid with a light yellow or brown color. Its high solubility in organic solvents and insolubility in water are key characteristics for its applications.[5]

| Property | Value | Reference |

| Appearance | Light yellowish brown viscous liquid | [5] |

| Solubility in Water | Insoluble | [3][5][8] |

| Solubility in Organic Solvents | Soluble in methyl benzene and turpentine | |

| Density | 1.56 g/cm³ | [3][5][8] |

| Flash Point | 162 °C | [5] |

| Hydrolytic Sensitivity | No reaction with water under neutral conditions | [8] |

Synthesis of this compound

Several methods are employed for the synthesis of this compound. The choice of method can depend on the desired purity and scale of production.

Experimental Protocol 1: Synthesis from Lead(II) Oxide

This method involves the direct reaction of lead(II) oxide (PbO) with 2-ethylhexanoic acid.

Materials:

-

Lead(II) oxide (PbO)

-

2-Ethylhexanoic acid

-

Toluene (or another suitable non-polar solvent)

-

Reaction vessel with a stirrer, thermometer, and a Dean-Stark apparatus for water removal

-

Heating mantle

Procedure:

-

In a reaction vessel, suspend lead(II) oxide in toluene.

-

Add a stoichiometric amount of 2-ethylhexanoic acid to the suspension with continuous stirring. A slight excess of the acid can be used to ensure complete reaction of the oxide.

-

Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed using the Dean-Stark apparatus.

-

Continue the reaction until no more water is collected, indicating the completion of the reaction.

-

After cooling, the resulting solution of lead(II) 2-ethylhexanoate in toluene can be used directly or the solvent can be removed under reduced pressure to obtain the neat product.

Experimental Protocol 2: Electrolytic Synthesis

This method provides a high-purity product through the anodic dissolution of lead in an electrolyte containing 2-ethylhexanoic acid.

Materials:

-

Lead plate (anode)

-

Inert cathode (e.g., stainless steel)

-

Electrolyzer with separate anode and cathode compartments (divided by an ion-exchange membrane)

-

2-Ethylhexanoic acid

-

Methanol (or another low-weight aliphatic alcohol)

-

Potassium 2-ethylhexanoate (as an electroconductive additive)

-

DC power supply

Procedure:

-

Prepare the anolyte by dissolving 2-ethylhexanoic acid and a small amount of lead 2-ethylhexanoate in methanol.

-

Prepare the catholyte by dissolving 2-ethylhexanoic acid and potassium 2-ethylhexanoate in methanol.

-

Assemble the electrolyzer with the lead anode and inert cathode in their respective compartments, separated by the ion-exchange membrane.

-

Fill the compartments with the prepared anolyte and catholyte solutions.

-

Apply a constant direct current to the cell. The lead anode will dissolve and react with the 2-ethylhexanoate ions to form lead(II) 2-ethylhexanoate.

-

Maintain the temperature of the electrolyzer (e.g., 50-55 °C) using a water jacket.

-

After the desired reaction time, the anolyte containing the product is collected. The product can be isolated by evaporating the solvent.

Applications

The primary applications of this compound are as a heat stabilizer for polyvinyl chloride (PVC) and as a drier in paints, varnishes, and inks.[9]

PVC Stabilization

During processing at high temperatures, PVC undergoes thermal degradation, releasing hydrogen chloride (HCl). This HCl can then catalyze further degradation, leading to discoloration and loss of mechanical properties. Lead stabilizers like this compound, counteract this process through a two-fold mechanism:

-

HCl Scavenging: The lead salt reacts with and neutralizes the released HCl, preventing the autocatalytic degradation cascade.

-

Substitution of Labile Chlorine Atoms: It is believed that the stabilizer can replace unstable allylic chlorine atoms in the PVC polymer chain with more stable carboxylate groups, thus inhibiting the initiation of dehydrochlorination.

Caption: Mechanism of PVC stabilization by Lead(II) 2-ethylhexanoate.

Paint Drier

In paints and coatings that cure through oxidation, metal carboxylates act as catalysts to accelerate the drying process. Lead(II) 2-ethylhexanoate promotes the oxidative cross-linking of drying oils, facilitating the formation of a solid, durable film.

Toxicological Profile

The toxicity of this compound is primarily driven by the lead component.[7] Lead is a well-documented toxic heavy metal with no known biological function in the human body. Exposure can lead to a range of adverse health effects, affecting multiple organ systems.

| Hazard Classification | Description |

| Acute Toxicity | Harmful if swallowed or inhaled. |

| Reproductive Toxicity | May damage the unborn child and is suspected of damaging fertility. |

| Carcinogenicity | Classified as a potential carcinogen.[10] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure, particularly the central nervous system, blood, and kidneys.[11] |

| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[10][11] |

Mechanism of Lead Toxicity

Lead exerts its toxic effects through several mechanisms, including:

-

Enzyme Inhibition: Lead has a high affinity for sulfhydryl groups in proteins, leading to the inhibition of numerous enzymes. A key example is its interference with the enzymes involved in heme synthesis.

-

Interference with Cationic Signaling: As a divalent cation, lead can mimic and interfere with the function of essential cations like calcium (Ca²⁺), zinc (Zn²⁺), and magnesium (Mg²⁺), disrupting cellular signaling pathways.

-

Oxidative Stress: Lead can promote the generation of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components like lipids, proteins, and DNA.

Caption: Simplified overview of the cellular toxicity pathways of lead.

Analytical Methods

The analysis of this compound, often involves determining the lead content or quantifying the 2-ethylhexanoic acid moiety, for example, as an impurity in other products.

Experimental Protocol 3: Determination of 2-Ethylhexanoic Acid Impurity by Ion Chromatography

This protocol is adapted from a method for determining 2-ethylhexanoic acid in clavulanate.

Materials and Equipment:

-

Dionex ICS-2100 system or equivalent Ion Chromatography (IC) system with a suppressed conductivity detector.

-

IonPac® AS11 analytical column or equivalent.

-

Deionized water.

-

2-Ethylhexanoic acid standard.

-

Sample containing the potential 2-ethylhexanoic acid impurity.

Procedure:

-

Standard Preparation: Prepare a stock solution of 2-ethylhexanoic acid in deionized water. Create a series of calibration standards by diluting the stock solution to known concentrations.

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in deionized water to a known volume.

-

Chromatographic Conditions:

-

Eluent: Electrolytically generated potassium hydroxide.

-

Flow Rate: As recommended for the column.

-

Detection: Suppressed conductivity.

-

-

Analysis: Inject the prepared standards and samples into the IC system.

-

Quantification: Create a calibration curve by plotting the peak area of the 2-ethylhexanoic acid standard against its concentration. Determine the concentration of 2-ethylhexanoic acid in the sample by comparing its peak area to the calibration curve.

Conclusion

This compound (primarily as Lead(II) bis(2-ethylhexanoate), CAS 301-08-6) is a compound with specific industrial uses stemming from its physicochemical properties. Its synthesis is achievable through straightforward chemical reactions or more sophisticated electrochemical methods. While effective as a PVC stabilizer and paint drier, its use is increasingly scrutinized due to the inherent toxicity of lead. Researchers and professionals working with this compound must adhere to strict safety protocols and consider the environmental implications of its use. The detailed protocols and data presented in this guide are intended to support informed research and development activities related to this compound.

References

- 1. metallicachemicals.com [metallicachemicals.com]

- 2. Hexanoic acid, 2-ethyl-, lead(2+) salt (2:1) | C16H30O4Pb | CID 160451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. warshel.com [warshel.com]

- 5. chembk.com [chembk.com]

- 6. Page loading... [guidechem.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. 301-08-6 CAS MSDS (Lead bis(2-ethylhexanoate)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. americanelements.com [americanelements.com]

- 10. s3.amazonaws.com [s3.amazonaws.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to Lead Bis(2-ethylhexanoate): Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead bis(2-ethylhexanoate), with the chemical formula Pb(C₈H₁₅O₂)₂, is an organolead compound that has found utility in various industrial applications. While its primary uses are in materials science as a catalyst and stabilizer, the inherent toxicity of lead compounds necessitates a thorough understanding of its chemical and biological properties, particularly for professionals in research and drug development. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and the toxicological profile of lead bis(2-ethylhexanoate), with a focus on its interactions with biological systems.

Chemical Structure and Properties

Lead bis(2-ethylhexanoate) consists of a central lead(II) ion coordinated to two 2-ethylhexanoate ligands. The 2-ethylhexanoate is a carboxylate derived from 2-ethylhexanoic acid. The coordination geometry of lead carboxylates can be influenced by the length of the alkyl chain. Studies on various lead carboxylates suggest that those with shorter chains, such as hexanoate, heptanoate, and octanoate, tend to adopt a hemidirected coordination geometry. This suggests a stereochemically active lone pair of electrons on the lead(II) ion, resulting in an asymmetric arrangement of the ligands.

The chemical structure of lead bis(2-ethylhexanoate) can be visualized as a central lead atom bonded to the oxygen atoms of the two carboxylate groups of the 2-ethylhexanoate moieties.

Physicochemical Properties

A summary of the key physicochemical properties of lead bis(2-ethylhexanoate) is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₀O₄Pb | [1] |

| Molecular Weight | 493.61 g/mol | [1] |

| CAS Number | 301-08-6 | [1] |

| Appearance | Viscous liquid, colorless to light brown | [2] |

| Density | 1.56 g/mL | [3] |

| Boiling Point | 228 °C at 760 mmHg | [4] |

| Flash Point | 162 °C | [5] |

| Water Solubility | Insoluble | |

| Solubility in Organic Solvents | Soluble in methyl benzene and turpentine; slightly soluble in alcohol. |

Synthesis of Lead Bis(2-ethylhexanoate)

Experimental Protocol: General Precipitation Method

This method involves the reaction of a water-soluble lead salt, such as lead nitrate, with 2-ethylhexanoic acid in a suitable solvent system.

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂)

-

2-Ethylhexanoic acid (C₈H₁₆O₂)

-

Ethanol

-

Deionized water

-

Filtration apparatus

-

Drying oven

Procedure:

-

Prepare a solution of lead(II) nitrate by dissolving an equimolar amount in deionized water.

-

Prepare a solution of 2-ethylhexanoic acid by dissolving it in ethanol.

-

Slowly add the lead(II) nitrate solution to the 2-ethylhexanoic acid solution with constant stirring.

-

A precipitate of lead bis(2-ethylhexanoate) will form.

-

Continue stirring for a specified period to ensure complete reaction.

-

Collect the precipitate by filtration.

-

Wash the precipitate with deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product in a vacuum oven at a low temperature to yield the final product.

Experimental Workflow

Caption: General workflow for the synthesis of lead bis(2-ethylhexanoate).

Spectroscopic Characterization

Detailed spectroscopic data for lead bis(2-ethylhexanoate) is scarce in the literature. However, based on the analysis of related lead carboxylates, the following characteristic spectral features can be anticipated.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to be dominated by the vibrational modes of the 2-ethylhexanoate ligand. Key absorptions would include:

-

Asymmetric COO⁻ stretching: around 1500-1650 cm⁻¹

-

Symmetric COO⁻ stretching: around 1300-1450 cm⁻¹

-

C-H stretching of the alkyl chains: around 2800-3000 cm⁻¹

The difference between the asymmetric and symmetric carboxylate stretching frequencies (Δν) can provide insights into the coordination mode of the carboxylate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the various protons in the 2-ethylhexanoate alkyl chain. The chemical shifts would be similar to those of 2-ethylhexanoic acid, with potential minor shifts due to coordination with the lead ion.

-

¹³C NMR: The carbon NMR spectrum would similarly display resonances for the carbons of the alkyl chain and the carboxylate carbon. The carboxylate carbon signal would be of particular interest for probing the electronic environment around the coordination site.

-

²⁰⁷Pb NMR: Lead-207 NMR spectroscopy is a powerful tool for investigating the coordination environment of lead. For lead(II) compounds, the chemical shift is highly sensitive to the stereochemical activity of the lone pair. A hemidirected geometry, as suggested for shorter-chain lead carboxylates, would be expected to result in a deshielded (less negative) chemical shift compared to a holodirected geometry where the lone pair is inactive.

Biological Interactions and Toxicological Profile

The biological activity and toxicity of lead bis(2-ethylhexanoate) are primarily attributed to the presence of the lead ion. As an organic lead compound, it can be absorbed through the skin, in addition to inhalation and ingestion routes.[6] Once absorbed, organic lead compounds are metabolized in the liver, and the lead is distributed throughout the body, with a significant portion accumulating in bone.[6][7]

Mechanisms of Lead Toxicity

Lead exerts its toxic effects through several mechanisms, making it a multi-organ system toxicant. The primary mechanisms include:

-

Ionic Mimicry and Interference with Calcium Signaling: Lead(II) ions can mimic calcium(II) ions, allowing them to interfere with numerous calcium-dependent cellular processes.[8] This includes the disruption of synaptic transmission in the nervous system, where lead can inhibit the release of neurotransmitters.[8]

-

Induction of Oxidative Stress: Lead promotes the generation of reactive oxygen species (ROS), leading to oxidative stress.[9] This can cause damage to lipids, proteins, and DNA. Lead also depletes the levels of endogenous antioxidants, such as glutathione, by binding to their sulfhydryl groups, further exacerbating oxidative damage.[10]

-

Inhibition of Heme Synthesis: Lead is a potent inhibitor of several enzymes in the heme synthesis pathway, most notably δ-aminolevulinic acid dehydratase (ALAD).[8] Inhibition of ALAD leads to the accumulation of its substrate, δ-aminolevulinic acid (ALA), which is itself a neurotoxin and can undergo auto-oxidation to generate more ROS.[8]

Impact on Cellular Signaling Pathways

Lead has been shown to perturb various intracellular signaling pathways, which is of significant interest to drug development professionals who often target these pathways.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Lead exposure can alter the expression levels of genes within the MAPK signaling pathway.[11] This pathway is crucial for regulating cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in cancer.

-

Nrf2 Signaling Pathway: The Nrf2 pathway is a key cellular defense mechanism against oxidative stress. Lead exposure has been shown to induce the nuclear accumulation of Nrf2, suggesting an initial adaptive response to the induced oxidative stress.[12] However, chronic activation of this pathway can also have detrimental effects.

Signaling Pathway Diagrams

Caption: Lead(II) ions disrupt normal synaptic transmission by interfering with calcium channels.

Caption: The dual mechanism of lead-induced oxidative stress.

Conclusion

Lead bis(2-ethylhexanoate) is a compound with established industrial uses but significant toxicological concerns. For researchers and professionals in drug development, understanding its chemical nature and, more importantly, the mechanisms by which its constituent lead ion interacts with biological systems is crucial. The interference of lead with fundamental cellular processes, including calcium signaling and the oxidative stress response, highlights the potential for this compound to serve as a tool in toxicological studies. However, its inherent dangers, including carcinogenicity and reproductive toxicity, demand stringent safety protocols when handling this and other lead-containing materials.[13][14][15] Further research to fully elucidate the specific spectroscopic and solubility properties of lead bis(2-ethylhexanoate) would be beneficial for a more complete understanding of this compound.

References

- 1. Lead(II) 2-ethylhexanoate 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. strem.com [strem.com]

- 3. americanelements.com [americanelements.com]

- 4. Page loading... [guidechem.com]

- 5. Lead bis(2-ethylhexanoate) CAS#: 301-08-6 [m.chemicalbook.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Lead (Pb) Toxicity: What is the Biological Fate of Lead in the Body? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 8. Pathways – Lead Poisoning [sites.tufts.edu]

- 9. Biochemical and Molecular Bases of Lead-Induced Toxicity in Mammalian Systems and Possible Mitigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toxicity of lead: A review with recent updates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. s3.amazonaws.com [s3.amazonaws.com]

- 14. Hexanoic acid, 2-ethyl-, lead(2+) salt (2:1) | C16H30O4Pb | CID 160451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

An In-depth Technical Guide on the Toxicity of 2-Ethylhexanoic Acid, Lead Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexanoic acid, lead salt, is a metallic soap used in various industrial applications, including as a drier in paints and coatings, a stabilizer in plastics, and a catalyst in chemical reactions. Due to its composition, the toxicological profile of this substance is complex, with hazards associated with both the lead cation and the 2-ethylhexanoic acid (2-EHA) moiety. This technical guide provides a comprehensive overview of the available toxicity data, experimental methodologies, and mechanistic insights relevant to researchers, scientists, and professionals in drug development. It is important to note that specific experimental data for this compound is limited, and therefore, much of the hazard assessment is based on data from other soluble lead compounds and 2-EHA itself[1][2].

Toxicokinetics

The toxicological effects of this compound are contingent on its absorption, distribution, metabolism, and excretion.

Absorption: Lead compounds can be absorbed through ingestion, inhalation, and dermal contact. Ingested lead absorption is influenced by age, with children absorbing a higher percentage than adults. While the salt form is a solid, industrial use may involve aerosols or dust, making inhalation a relevant route of exposure[2]. Dermal absorption of lead is generally low but can be enhanced if the skin is damaged[2]. 2-EHA is readily absorbed orally, with peak blood levels observed shortly after administration in animal studies[3].

Distribution: Once absorbed, lead is distributed throughout the body via the bloodstream and can accumulate in soft tissues and bone, with bone serving as a long-term reservoir[4]. 2-EHA has been shown to cross the placenta in animal models[3].

Metabolism and Excretion: Inorganic lead is not metabolized but is excreted primarily through the kidneys into the urine and to a lesser extent in feces. 2-EHA is a metabolite of several larger industrial chemicals and is primarily excreted in the urine[3].

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for lead compounds and 2-ethylhexanoic acid. It is important to reiterate that data for the specific this compound is scarce.

Table 1: Acute Toxicity Data

| Compound/Component | Test Species | Route of Administration | LD50 Value | Reference |

| Lead Compounds | Rat | Dermal | >2000 mg/kg bw | [2] |

| 2-Ethylhexanoic Acid | Rat | Oral | 1600 mg/kg bw | [5] |

| 2-Ethylhexanoic Acid | Rabbit | Dermal | 1140 mg/kg bw | [5] |

| 2-Ethylhexanoic Acid | Rat, Guinea Pig | Inhalation (6h) | >2356 mg/m³ | [3] |

Table 2: Repeated Dose and Developmental Toxicity Data

| Compound/Component | Test Species | Study Type | NOAEL/LOAEL | Effects Observed | Reference |

| Lead Acetate | Rat | Reproductive/Developmental | LOAEL: 0.05% in drinking water (equivalent to 42 mg/kg bw/day) | Developmental effects | [2] |

| 2-Ethylhexanoic Acid | Rat | Developmental | LOAEL: 100 mg/kg bw/day | Skeletal and cardiac malformations | [2][6] |

| 2-Ethylhexanoic Acid | Rabbit | Maternal Toxicity | NOAEL: 25 mg/kg bw/day | Maternal toxicity | [7] |

| 2-Ethylhexanoic Acid | Rabbit | Developmental | NOAEL: ≥250 mg/kg bw/day | No developmental effects observed | [6] |

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation and replication of study findings. The following sections outline standardized protocols relevant to the evaluation of this compound.

Reproductive and Developmental Toxicity Screening

A reproductive and developmental toxicity screening study can be conducted based on the OECD Test Guideline 421 .

Objective: To assess the potential effects of the test substance on male and female reproductive performance, including gonadal function, mating behavior, conception, gestation, parturition, and early postnatal development.

Methodology:

-

Test Animals: Typically, Sprague-Dawley rats are used.

-

Administration: The test substance is administered orally to several groups of male and female animals at different dose levels. A control group receives the vehicle only. Males are dosed for a minimum of four weeks prior to mating and during the mating period. Females are dosed for two weeks prior to mating, during mating, gestation, and lactation[8].

-

Mating: Animals are paired for mating. The day of vaginal plug or sperm detection is considered day 0 of gestation.

-

Observations:

-

Parental Animals: Clinical signs, body weight, food consumption, and estrous cycles are monitored. After the study, organs of the reproductive system are weighed and examined histopathologically.

-

Offspring: The number of live and dead pups, pup weight, and sex are recorded. Pups are examined for any gross abnormalities. Anogenital distance may be measured.

-

-

Data Analysis: The data are analyzed to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) for parental and developmental toxicity.

Genotoxicity Assessment

1. Bacterial Reverse Mutation Test (Ames Test)

This test is performed to assess the potential of the substance to induce gene mutations, following OECD Test Guideline 471 .

Objective: To detect point mutations (base substitutions and frameshifts) induced by the test substance in strains of Salmonella typhimurium and/or Escherichia coli.

Methodology:

-

Tester Strains: A set of bacterial strains with known mutations in the histidine (for S. typhimurium) or tryptophan (for E. coli) operon are used[9][10].

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism[9].

-

Procedure: The bacterial tester strains are exposed to the test substance at various concentrations, both with and without S9 mix. The mixture is then plated on a minimal medium agar that lacks the specific amino acid the bacteria require for growth[11][12].

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration and compared to the control plates. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies[10].

2. In Vitro Mammalian Chromosomal Aberration Test

This assay evaluates the potential of a substance to induce structural chromosomal damage, following OECD Test Guideline 473 .

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells[13][14].

Methodology:

-

Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used[13][15].

-

Exposure: Cell cultures are exposed to the test substance at various concentrations for a defined period, both with and without metabolic activation (S9 mix)[15].

-

Metaphase Arrest: After treatment, the cells are incubated with a metaphase-arresting agent (e.g., colcemid) to accumulate cells in the metaphase stage of cell division[15].

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and spread on microscope slides. The chromosomes are then stained (e.g., with Giemsa)[16].

-

Analysis: Metaphase cells are analyzed microscopically for the presence of chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges. At least 200 well-spread metaphases per concentration are scored[15]. A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations[15].

Signaling Pathways and Mechanisms of Toxicity

The toxicity of this compound, can be attributed to the independent and potentially synergistic actions of lead and 2-EHA on cellular signaling pathways.

Lead-Induced Toxicity

Lead exerts its toxic effects through multiple mechanisms, primarily by mimicking divalent cations like calcium (Ca²⁺) and zinc (Zn²⁺), and by inducing oxidative stress[1].

-

Interference with Calcium Signaling: Lead can substitute for calcium in various cellular processes, disrupting normal cell signaling. This interference can affect neurotransmitter release, protein kinase C (PKC) activation, and calcium-dependent second messenger systems, leading to neurotoxicity[1][17].

-

Oxidative Stress: Lead promotes the generation of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA. This is partly due to the inhibition of delta-aminolevulinic acid dehydratase (ALAD), an enzyme in the heme synthesis pathway, leading to the accumulation of its substrate, ALA, which can auto-oxidize and produce ROS[1]. Lead also depletes cellular antioxidant reserves, such as glutathione[18].

-

Apoptosis: Lead exposure has been shown to induce apoptosis (programmed cell death) in various cell types. It can modulate the expression of apoptosis-related proteins, such as by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax[4].

2-Ethylhexanoic Acid-Induced Toxicity

The toxicity of 2-EHA is also linked to the induction of oxidative stress.

-

Reactive Oxygen Species (ROS) Production: In vitro studies have shown that 2-EHA can inhibit the respiratory burst in human polymorphonuclear leukocytes, suggesting an immunomodulatory effect. However, its broader toxicological profile, particularly developmental toxicity, is thought to involve the generation of ROS[19][20]. The exact mechanism by which 2-EHA induces ROS is not fully elucidated but may involve mitochondrial dysfunction or activation of specific enzymatic pathways.

References

- 1. Pathways – Lead Poisoning [sites.tufts.edu]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. MOLECULAR MECHANISMS OF LEAD NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. ec.europa.eu [ec.europa.eu]

- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 8. oecd.org [oecd.org]

- 9. Ames test - Wikipedia [en.wikipedia.org]

- 10. microbiologyinfo.com [microbiologyinfo.com]

- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 12. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 13. criver.com [criver.com]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. fda.gov [fda.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Neurotoxic Effects and Biomarkers of Lead Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2-Ethylhexanoic Acid | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Environmental Impact of Lead Carboxylates

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Lead carboxylates are a class of metallic soaps, which are metal derivatives of fatty acids.[1] They encompass a range of compounds, including lead stearate, lead naphthenate, and lead acetate, which have historically seen use as heat stabilizers in plastics, paint and varnish driers, catalysts, and lubricating agents.[2][3][4] Despite their utility, the presence of lead raises significant environmental and health concerns.[5] Lead is a persistent and toxic heavy metal that can accumulate in the environment, posing risks to ecosystems and human health.[6][7] Improper handling and disposal of lead carboxylates can lead to the contamination of soil and water systems.[5] This document provides a technical overview of the environmental fate, ecotoxicity, and analytical methodologies related to lead carboxylates to inform risk assessment and management strategies.

Environmental Fate and Transport

Upon release into the environment, the fate and transport of lead carboxylates are governed by the properties of the specific compound and the surrounding environmental matrix, particularly soil and water characteristics.

2.1 Dissociation and Speciation In aqueous environments, lead carboxylates can dissociate, releasing divalent lead ions (Pb²⁺) and carboxylate anions. The highly oxophilic nature of the Pb(II) cation means it readily forms complexes with carboxylate ligands.[8] The subsequent behavior of lead is then dictated by the geochemistry of the surrounding medium.

2.2 Soil Interactions Lead is considered relatively insoluble and immobile in most soils.[9] Once released, Pb²⁺ ions are subject to several processes that limit their transport:

-

Adsorption: Pb²⁺ has a high affinity for soil components. It adsorbs strongly onto the surfaces of hydrous iron oxides, organic matter, and clay minerals.[9][10] This process is a primary mechanism for lead immobilization in the soil column.

-

Precipitation: Lead can react with other ions in the soil to form sparingly soluble precipitates. In soils with sufficient phosphate or carbonate concentrations, lead can precipitate as lead phosphate (Pb₃(PO₄)₂) or lead carbonate (PbCO₃), which are very stable and immobile forms.[11]

-

Influence of Soil Properties: The mobility of lead is highly dependent on soil characteristics.

-

pH: Acidic conditions (low pH) increase the solubility and mobility of lead. Conversely, neutral to alkaline conditions (higher pH) favor adsorption and precipitation, reducing its mobility.[10][11]

-

Organic Matter: Soil organic matter can immobilize lead ions through the formation of strong complexes.[11] However, certain types of dissolved organic matter can form mobile complexes with lead, potentially enhancing its transport.[11]

-

The long-chain alkyl groups of some carboxylates may alter their interaction with soil matrices, but the dominant factor in environmental fate is typically the strong affinity of the dissociated lead ion for soil components. Lead is known to be persistent in the environment, accumulating in the upper layers of soil where it can be retained for hundreds of years.[6][12]

References

- 1. Lead stearate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Lead naphthenate - Hazardous Agents | Haz-Map [haz-map.com]

- 4. Coordination geometry of lead carboxylates – spectroscopic and crystallographic evidence - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT03075C [pubs.rsc.org]

- 5. chemiis.com [chemiis.com]

- 6. lead.org.au [lead.org.au]

- 7. Lead & Health | California Air Resources Board [ww2.arb.ca.gov]

- 8. mdpi.com [mdpi.com]

- 9. bcs-1.itrcweb.org [bcs-1.itrcweb.org]

- 10. researchgate.net [researchgate.net]

- 11. What Role Do Soil Properties Play in Lead Mobility? → Question [pollution.sustainability-directory.com]

- 12. Soil Lead Fact Sheet : Soil and Plant Nutrient Testing Laboratory : Center for Agriculture, Food, and the Environment (CAFE) at UMass Amherst [umass.edu]

physical and chemical properties of lead 2-ethylhexanoate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead(II) 2-ethylhexanoate (CAS No. 301-08-6) is an organometallic compound recognized for its solubility in organic solvents and its utility in various industrial applications.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, supported by data tables for quantitative analysis. The document details generalized experimental protocols for the determination of key physical characteristics and explores the compound's chemical behavior, particularly its role as a catalyst. Furthermore, this guide addresses the significant toxicological aspects of lead(II) 2-ethylhexanoate, driven by its lead content, and illustrates the underlying mechanisms of its toxicity through pathway diagrams. This information is intended to serve as a critical resource for professionals in research and development who handle or investigate this compound.

Physical Properties

Lead(II) 2-ethylhexanoate is typically a viscous liquid, with its appearance ranging from colorless to a light yellowish-brown.[2][3][4][5] Key physical data are summarized in Table 1 for ease of reference.

Table 1: Physical Properties of Lead(II) 2-Ethylhexanoate

| Property | Value | Source(s) |

| CAS Number | 301-08-6 | [1][2][6][7] |

| Molecular Formula | C₁₆H₃₀O₄Pb | [2][3][6][7] |

| Molecular Weight | 493.61 g/mol | [1][2][4][6] |

| Appearance | Viscous liquid; colorless to light brown | [3][4][5] |

| Density | 1.56 g/cm³ | [1][3][8][9][10][11] |

| Boiling Point | N/A (Decomposes) | [1] |

| Melting Point | N/A | [1][8] |

| Flash Point | 162 °C (324 °F) | [3][8][10][11] |

| Solubility | Insoluble in water.[2][3][8][10][11] Soluble in organic solvents such as methyl benzene and turpentine; slightly soluble in alcohol.[3] |

Chemical Properties and Applications

Lead(II) 2-ethylhexanoate is an organometallic salt that exhibits notable chemical reactivity, primarily leveraging the catalytic nature of the lead(II) ion.

Catalytic Activity

This compound is widely employed as a catalyst in polymerization reactions.[2][12]

-

Polyurethane Synthesis: It effectively catalyzes the reaction between isocyanates and polyols, accelerating the formation of polyurethane polymers.[2][4][6] This catalytic action promotes faster curing times and can enhance the mechanical properties and adhesion of the final product.[6]

-

Polyester Resins: It is also used to accelerate condensation polymerization in the production of polyester resins.[2][12]

Drier in Coatings

In the paint and coating industry, lead(II) 2-ethylhexanoate functions as a "through drier" or siccative.[2][13] Metal carboxylates, like this compound, accelerate the oxidative cross-linking of drying oils (e.g., in alkyd-based paints), facilitating the transition from a liquid film to a hard, solid coating.[13][14] As a through drier, it ensures uniform drying throughout the entire film, preventing surface wrinkling that can occur when only surface-active driers are used.[14][15]

Precursor in Materials Science

Lead(II) 2-ethylhexanoate serves as a soluble lead source for the synthesis of advanced materials. It is a common precursor in Metal-Organic Deposition (MOD) processes for creating thin films and in the chemical reduction synthesis of intermetallic nanoparticles, such as platinum-lead (PtPb) nanoparticles.[2][10]

Caption: Logical flow from properties to applications.

Experimental Protocols

Detailed experimental procedures for a specific substance are often proprietary or must be adapted from standard methods. Below are generalized protocols based on established ASTM standards suitable for a viscous organometallic liquid like lead(II) 2-ethylhexanoate.

Determination of Density

The density of a viscous liquid can be accurately determined using a weight-per-gallon cup or a digital density meter. Air entrapment is a common issue with viscous materials and must be addressed.

-

Objective: To measure the mass per unit volume of the substance.

-

Methodology (Weight-per-Gallon Cup):

-

Calibrate the specific gravity cup with distilled water at a known temperature (e.g., 25°C) to determine its exact volume.

-

If the sample contains entrapped air, it can be diluted with a known weight and volume of a compatible, low-viscosity solvent to release the air.[8] The density of the mixture is then measured.

-

Carefully fill the tared cup with the sample liquid, avoiding the formation of new air bubbles.

-

Place the lid on the cup, allowing excess liquid to escape through the vent hole. Clean the exterior of the cup thoroughly.

-

Weigh the filled cup on an analytical balance.

-

Calculate the density using the formula: Density = (Mass of filled cup - Mass of empty cup) / Volume of cup. If a diluent was used, the true density of the viscous material is back-calculated.[8]

-

-

Methodology (Digital Density Meter):

-

Calibrate the instrument according to the manufacturer's instructions, typically with dry air and distilled water.

-

Inject the sample into the instrument's measuring cell using a syringe, ensuring no air bubbles are introduced.[16]

-

Allow the reading to stabilize, which indicates thermal equilibrium has been reached.[16]

-

Record the density and temperature.[16] For highly viscous liquids, a viscosity correction may be automatically or manually applied by the instrument.[16]

-

Determination of Flash Point

The flash point is determined using a closed-cup tester, as this method is suitable for viscous liquids and minimizes the influence of ambient conditions.

-

Objective: To find the lowest temperature at which the liquid's vapors will ignite with an ignition source.

-

Apparatus: Pensky-Martens Closed Cup Tester.

-

Methodology (ASTM D93, Procedure B):

-

Procedure B is specifically designed for viscous liquids that may form a surface film.[3][12][17]

-

Pour 75 mL of the sample into the test cup.

-

Place the cup in the heating apparatus and secure the lid, which contains the stirrer, thermometer, and ignition source apparatus.

-

Begin stirring at the specified rate for Procedure B (250 ± 10 rpm) to ensure uniform heating.[3][17]

-

Heat the sample at a controlled, constant rate.

-

At prescribed temperature intervals, stop stirring and apply the ignition source (a small flame) by dipping it into the vapor space of the cup.[3]

-

The flash point is the lowest temperature at which the application of the flame causes the vapors over the liquid to ignite with a distinct flash.[3]

-

Record the observed flash point and correct for barometric pressure.

-

Caption: Workflow for density and flash point tests.

Toxicology and Safety

The primary toxicological concern with lead(II) 2-ethylhexanoate is the lead component. Lead is a cumulative poison with no known biological function, and exposure can lead to severe acute and chronic health effects.[7][11][18]

Hazard Classification

Lead(II) 2-ethylhexanoate is classified as hazardous:

-

May cause cancer.[19]

-

May damage fertility or the unborn child (Reproductive Toxicity).[19][20]

-

May cause damage to organs through prolonged or repeated exposure, targeting the central nervous system, blood, and kidneys.[9][19][20]

-

Very toxic to aquatic life with long-lasting effects.[19]

Mechanism of Toxicity

The toxicity of lead is multifaceted and impacts multiple biological systems at the molecular level.

-

Ion Mimicry: Lead's ionic properties are similar to those of essential divalent cations, particularly calcium (Ca²⁺) and zinc (Zn²⁺).[7] This allows lead to compete with and displace these metals from proteins and enzymes, disrupting their function.[7][21] By interfering with calcium signaling, lead can disrupt synaptic transmission in the nervous system.[21]

-

Induction of Oxidative Stress: Lead exposure inhibits the activity of key antioxidant enzymes, such as δ-aminolevulinic acid dehydratase (ALAD), which is involved in heme synthesis.[11][21] This inhibition leads to the accumulation of the precursor δ-aminolevulinic acid (ALA), which can auto-oxidize and generate reactive oxygen species (ROS).[21] The resulting oxidative stress can cause damage to lipids, proteins, and DNA, ultimately leading to cell death.[7][18][21]

Caption: Key molecular pathways of lead toxicity.

Safety Precautions

Given its toxicity profile, strict safety measures are mandatory when handling lead(II) 2-ethylhexanoate:

-

Handling: Use only in well-ventilated areas or with appropriate respiratory protection.[19] Avoid all contact with skin, eyes, and clothing by wearing protective gloves, clothing, and eye/face protection.[19] Do not eat, drink, or smoke when using this product.[19]

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as oxidizing agents.[2][9]

-

Disposal: Dispose of as hazardous waste in accordance with local, regional, and national regulations. Avoid release to the environment.[19]

References

- 1. What are Metal Carboxylates ? | Metal Carboxylates | DIC Corporation [dic-global.com]

- 2. nbinno.com [nbinno.com]

- 3. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]

- 4. bdmaee.net [bdmaee.net]

- 5. store.astm.org [store.astm.org]

- 6. allhdi.com [allhdi.com]

- 7. mdpi.com [mdpi.com]

- 8. Density Determination | GARDCO [gardco.com]

- 9. Measuring Viscosity - Activity - TeachEngineering [teachengineering.org]

- 10. ASTM D93 − 13: Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester : American Society for Testing and Materials : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 11. gsconlinepress.com [gsconlinepress.com]

- 12. precisionlubrication.com [precisionlubrication.com]

- 13. specialchem.com [specialchem.com]

- 14. chamangroup.com [chamangroup.com]

- 15. durachem.com [durachem.com]

- 16. cdn.ncwm.com [cdn.ncwm.com]

- 17. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 18. researchgate.net [researchgate.net]

- 19. coatingsworld.com [coatingsworld.com]

- 20. Molecular mechanisms of lead toxicity [biotechnologia-journal.org]

- 21. Pathways – Lead Poisoning [sites.tufts.edu]

regulatory information for 2-Ethylhexanoic acid, lead salt.

An In-depth Technical Guide on the Core Regulatory Information for 2-Ethylhexanoic Acid, Lead Salt